molecular formula C8H8N2 B13109220 2h-Isoindol-1-Amine

2h-Isoindol-1-Amine

Cat. No.: B13109220
M. Wt: 132.16 g/mol
InChI Key: SPSYMWKHDUJABD-UHFFFAOYSA-N
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Description

2H-Isoindol-1-amine is a valuable chemical compound for biochemical and microbiological research. It serves as a key scaffold and building block in organic synthesis and pharmaceutical intermediate preparation. A significant area of application is in structural biology, where this molecule has been identified as a ligand in co-crystal structures, aiding in the study of bacterial effector protein chaperones, such as IpgC from Shigella flexneri . This research provides insights into the mechanisms of bacterial virulence and can inform the development of novel therapeutic strategies. The compound is offered as a high-purity material to ensure reliable and reproducible experimental results. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2H-isoindol-1-amine

InChI

InChI=1S/C8H8N2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-5,10H,9H2

InChI Key

SPSYMWKHDUJABD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CNC(=C2C=C1)N

Origin of Product

United States

Mechanistic Investigations of 2h Isoindole 1 Amine Transformations

Nucleophilic Substitution Pathways on Isoindole Amine Precursors

Nucleophilic substitution reactions are fundamental to the synthesis of functionalized isoindoline (B1297411) and isoindole systems. A common strategy involves the reaction of a suitable isoindole precursor bearing a leaving group with a nucleophilic amine.

For instance, the synthesis of 2-methylisoindolin-4-amine (B55493) can be achieved through direct ammonolysis of a halogenated precursor like 4-chloro-2-methylisoindoline. This reaction proceeds via nucleophilic substitution where ammonia (B1221849) acts as the nucleophile, displacing the chloride. The process can be conducted under high pressure, and the use of catalysts such as copper(I) iodide or palladium complexes can significantly enhance the reaction rate. Microwave-assisted conditions have also been shown to dramatically reduce reaction times.

Another pathway involves the use of phthalic anhydride (B1165640) derivatives. The reaction of phthalic anhydride with primary amines is a classic method for synthesizing isoindole-1,3-diones (phthalimides). nih.gov This reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by ring-opening and subsequent intramolecular cyclization via dehydration.

Furthermore, the synthesis of 2-(3-azidopropyl)isoindole-1,3-dione (B1266269) is typically achieved by the nucleophilic substitution of N-(3-bromopropyl)phthalimide with sodium azide (B81097). In this S_N2 reaction, the azide ion displaces the bromide to form the desired product. This azido-functionalized isoindole can then undergo further transformations, such as "click" reactions.

The synthesis of 2H-Isoindole-2-amine, 1,3-dihydro-N-((4-nitrophenyl)methylene)- is a good example of a condensation reaction, which is a type of nucleophilic addition-elimination reaction, between an isoindole derivative and a nitrobenzaldehyde. ontosight.ai

A cascade reaction of divinyl ethers, derived from 4-bromoisocoumarins, with substituted anilines provides a pathway to 1,3-disubstituted N-aryl-2H-isoindoles. This process involves an initial ring-opening through an addition-elimination mechanism, followed by a 5-exo-tet intramolecular nucleophilic substitution to form the isoindole ring. researchgate.net

PrecursorNucleophile/ReagentProductReaction TypeRef.
4-Chloro-2-methylisoindolineAmmonia2-Methylisoindolin-4-amineNucleophilic Substitution
Phthalic AnhydridePrimary AmineIsoindole-1,3-dioneNucleophilic Acyl Substitution nih.gov
N-(3-Bromopropyl)phthalimideSodium Azide2-(3-Azidopropyl)isoindole-1,3-dioneNucleophilic Substitution (S_N2)
Isoindole Derivative4-Nitrobenzaldehyde2H-Isoindole-2-amine, 1,3-dihydro-N-((4-nitrophenyl)methylene)-Condensation ontosight.ai
Divinyl ether (from 4-bromoisocoumarin)Substituted Aniline1,3-Disubstituted N-aryl-2H-isoindoleCascade (Addition-Elimination/Nucleophilic Substitution) researchgate.net

Addition-Elimination Mechanisms in Isoindole Formation and Derivatization

Addition-elimination reactions are central to both the formation and subsequent modification of the isoindole scaffold. A prominent example is the reaction between o-phthalaldehyde (B127526) (OPA), primary amines, and thiols, which yields highly fluorescent isoindoles. rsc.org The proposed mechanism initiates with the formation of an imine from the reaction of the aldehyde and the amine. This is followed by the nucleophilic attack of the thiol to form an acetal-like intermediate, which then cyclizes and eliminates water to form the stable isoindole structure. rsc.org

The synthesis of 1,3-disubstituted N-aryl-2H-isoindoles from divinyl ethers and anilines also proceeds through a cascade reaction that includes a ring-opening step via an addition-elimination mechanism. researchgate.net Similarly, the formation of 1-aryl-2,3-dihydro-1H-isoindoles can be achieved through a Pictet-Spengler type reaction, which involves the intramolecular cyclization of an N-formyliminium ion. clockss.org This process can be considered an intramolecular electrophilic substitution on the aromatic ring, which is preceded by the formation of the iminium ion via an addition-elimination pathway.

The reaction of nitrolactones with amines can also lead to isoindole derivatives. For instance, treatment of a nitrolactone with a strong amine like benzylamine (B48309) can result in the formation of a 1,3-dihydro-3-methylene-2H-isoindol-1-one. This transformation is explained by the elimination of nitrous acid from an intermediate lactam. cdnsciencepub.com

ReactantsKey IntermediateProductMechanism TypeRef.
o-Phthalaldehyde, Primary Amine, ThiolAcetal-like speciesFluorescent IsoindoleAddition-Elimination rsc.org
Divinyl Ether, Substituted AnilineOpen-chain intermediate1,3-Disubstituted N-aryl-2H-isoindoleAddition-Elimination researchgate.net
2,3-Dimethoxybenzylamine, Carbonyl CompoundN-formyliminium ion1-Aryl-2,3-dihydro-1H-isoindolePictet-Spengler (involving Addition-Elimination) clockss.org
Nitrolactone, BenzylamineLactam intermediate1,3-Dihydro-3-methylene-2H-isoindol-1-oneElimination cdnsciencepub.com

Intramolecular Cyclization Mechanisms to Form Isoindole Rings

Intramolecular cyclization is a powerful strategy for constructing the isoindole ring system, often offering high efficiency and stereocontrol. Various methods have been developed that rely on the intramolecular reaction of a nitrogen-containing side chain with an aromatic ring or another functional group.

A palladium-catalyzed asymmetric intramolecular allylic C–H amination of o-allylbenzylamines has been developed to synthesize chiral isoindolines. chinesechemsoc.org This reaction proceeds through an oxidative amination mechanism, where a palladium catalyst, a chiral phosphoramidite (B1245037) ligand, and a quinone oxidant are employed. chinesechemsoc.org The key step is the intramolecular attack of the amine onto the palladium-activated allylic position.

Intramolecular hydroamination is another effective method. For example, 2-vinyl or 2-ethynyl benzylamines can undergo intramolecular hydroamination catalyzed by acid or base to yield 1-substituted isoindolines. unipi.it Triflic acid has been shown to be an effective catalyst for the intramolecular hydroamination of 2-alkenylphenylsulfonamides. unipi.it

The Pictet-Spengler reaction, traditionally used for tetrahydroisoquinoline synthesis, has been adapted for isoindoline synthesis. This involves the acid-catalyzed intramolecular cyclization of an N-formyliminium ion derived from a benzylamine derivative. clockss.org

Furthermore, multicomponent reactions can lead to isoindoles through a series of steps culminating in an intramolecular cyclization. For example, the reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide can selectively yield 2H-isoindol-1-ylphosphine oxide, which involves an intramolecular cyclization step. rsc.org

Rhodium-catalyzed multicomponent dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines provides a one-pot synthesis of isoindoles. This complex transformation involves the activation of multiple C-H and N-H bonds and the formation of new C-C and C-N bonds, ultimately leading to the cyclized isoindole product. rsc.org

Starting MaterialReaction TypeCatalyst/ReagentProductRef.
o-AllylbenzylamineAsymmetric Allylic C-H AminationPd catalyst, Chiral Ligand, QuinoneChiral Isoindoline chinesechemsoc.org
2-Vinyl BenzylamineIntramolecular HydroaminationAcid or Base1-Substituted Isoindoline unipi.it
2,3-Dimethoxybenzylamine derivativePictet-Spengler typeAcetic-formic anhydride, TFA1-Aryl-2,3-dihydro-1H-isoindole clockss.org
2-(Phenylethynyl)benzaldehyde, Amine, Phosphine (B1218219) OxideMulticomponent ReactionSilver Acetate (B1210297)2H-Isoindol-1-ylphosphine oxide rsc.org
Diarylimine, Vinyl Ketone, AmineDehydrogenative AnnulationRhodium catalyst, Cu oxidantIsoindole derivative rsc.org

Photochemical and Thermal Reaction Pathways

Photochemical and thermal reactions offer alternative, often non-catalytic, pathways to isoindole derivatives. These methods can provide access to unique structures that may be difficult to obtain through conventional means.

Photocyclization of N-(5,6,7,8-tetrahydro-1-naphthyl)phthalimide has been shown to yield a complex hexahydroisoindolo[2,1-α]benz[cd]indol-5-one derivative in good yield. researchgate.net This reaction involves the intramolecular cyclization of the excited state of the phthalimide (B116566). Subsequent acid-catalyzed dehydration of the initial photoproduct leads to a tetrahydroisoindolo[2,1-α]benz[cd]indol-5-one. researchgate.net

A novel photochemical transformation of 2-{2-[2-(4-methylphenyl)ethenyl]phenyl}pyrrole has been reported to produce a mixture of products, including 4H-4-(p-methylbenzyl)pyrrolo[2,1-a]isoindole. researchgate.net This indicates a complex photochemical rearrangement and cyclization pathway.

Thermal reactions are also employed in isoindole synthesis. For example, a unipi.itCurrent time information in Bangalore, IN.-Meisenheimer rearrangement of an N-oxide, generated by oxidation of an azetidine (B1206935) precursor, occurs upon heating in tetrahydrofuran (B95107) to form an azocine. This intermediate can then be further transformed into an isoindolinone moiety via an intramolecular Heck reaction. nih.gov

Starting MaterialReaction TypeConditionsKey ProductRef.
N-(5,6,7,8-Tetrahydro-1-naphthyl)phthalimidePhotocyclizationUV irradiationHexahydroisoindolo[2,1-α]benz[cd]indol-5-one researchgate.net
2-{2-[2-(4-Methylphenyl)ethenyl]phenyl}pyrrolePhotochemical RearrangementUV irradiation4H-4-(p-Methylbenzyl)pyrrolo[2,1-a]isoindole researchgate.net
Azetidine derivativeThermal unipi.itCurrent time information in Bangalore, IN.-Meisenheimer RearrangementHeating in THFAzocine intermediate for isoindolinone synthesis nih.gov

Role of Catalysts and Reagents in Directing Reaction Outcomes

The choice of catalyst and reagents is paramount in directing the outcome of reactions leading to isoindole derivatives, often determining the selectivity and efficiency of the transformation.

In the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine oxide, the catalyst plays a crucial role in determining the final product. While the reaction can proceed without a catalyst to yield an acyclic phosphinoyl functionalized amine, zirconium(IV) chloride selectively catalyzes the formation of a 1,2-dihydro-isoquinoline derivative, and silver acetate selectively directs the reaction towards the 2H-isoindol-1-ylphosphine oxide. rsc.org

Palladium catalysis is widely used in isoindole synthesis. For instance, a palladium-catalyzed asymmetric intramolecular allylic C-H amination of o-allylbenzylamines, employing a chiral phosphoramidite ligand, affords chiral isoindolines with high enantioselectivity. chinesechemsoc.org In another example, an intramolecular Heck reaction catalyzed by tetrakis(triphenylphosphine)palladium(0) is a key step in the synthesis of the natural product magallanesine, which contains an isoindolinone moiety. nih.gov

Rhodium catalysts are also effective. A rhodium-catalyzed multicomponent dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines, in the presence of a copper oxidant, enables the one-pot construction of complex isoindole derivatives. rsc.org

The use of specific reagents can also dictate the reaction pathway. For example, in the reaction of nitrolactones with amines, a strong base like benzylamine leads to the formation of an exo-methylene isoindol-1-one through elimination, whereas a weaker amine allows for the isolation of the intermediate nitrolactone. cdnsciencepub.com

ReactionCatalyst/ReagentEffectProductRef.
2-(Phenylethynyl)benzaldehyde + Amine + Phosphine OxideZirconium(IV) chlorideSelective cyclization1,2-Dihydro-isoquinoline derivative rsc.org
2-(Phenylethynyl)benzaldehyde + Amine + Phosphine OxideSilver acetateSelective cyclization2H-Isoindol-1-ylphosphine oxide rsc.org
o-AllylbenzylaminePd catalyst + Chiral ligandAsymmetric C-H aminationChiral Isoindoline chinesechemsoc.org
Azocine derivativeTetrakis(triphenylphosphine)palladium(0)Intramolecular Heck reactionIsoindolinone nih.gov
Diarylimine + Vinyl Ketone + AmineRhodium catalyst + Cu oxidantDehydrogenative annulationIsoindole derivative rsc.org
Nitrolactone + AmineBenzylamine (strong base)EliminationExo-methylene isoindol-1-one cdnsciencepub.com

Tautomerism and Isomerization Studies in Isoindole Amines

Tautomerism and isomerization are important considerations in the chemistry of isoindoles, as they can influence their stability, reactivity, and spectroscopic properties. 2H-isoindole is a tautomer of 1H-isoindole, and the position of the equilibrium is influenced by the substituents on the ring. beilstein-journals.orgchim.it

Prototropic tautomerism is the most common form, involving the relocation of a proton. wikipedia.org In the context of isoindoles, annular tautomerism, a type of prototropic tautomerism, can occur where a proton can occupy different positions within the heterocyclic system, leading to, for example, 1H- and 2H-isoindole tautomers. chemeurope.com

In the case of 1,3-diiminoisoindoline (B1677754) derivatives, NMR studies have shown the existence of E/Z isomerization around the exocyclic C=N bonds. acs.org Variable-temperature NMR experiments can be used to study the dynamics of this isomerization process. acs.org

Isomerization can also be a key step in synthetic pathways. For example, in the gold-catalyzed synthesis of isoindoles from alkynes, the initially formed 5-exo-dig cyclization product can isomerize to the more stable isoindole under the acidic reaction conditions. ua.es In another instance, a palladium-catalyzed reaction of N-methyl-N-allyl-2-(1-acetoxyallyl)benzylamine initially forms an isoindole derivative, which then isomerizes to a 2-benzazepine derivative. rsc.org

Compound/SystemPhenomenonObservation/MethodImplicationRef.
IsoindoleAnnular Tautomerism1H- and 2H-isoindole forms existStability and reactivity depend on the tautomeric form chemeurope.com
1,3-Diiminoisoindoline derivativesE/Z IsomerizationNMR spectroscopy (including 2D and VT-NMR)Coexistence of isomers in solution acs.org
Product of gold-catalyzed alkyne cyclizationIsomerizationReaction under acidic conditionsFormation of the thermodynamically more stable isoindole product ua.es
Product of Pd-catalyzed reaction of N-methyl-N-allyl-2-(1-acetoxyallyl)benzylamineIsomerizationFormation of a mixture of productsThe initially formed isoindole can rearrange to a different heterocyclic system rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization

Computational Chemistry and Theoretical Studies of 2h Isoindole 1 Amine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic properties. mdpi.combeilstein-journals.org By iteratively solving the Kohn-Sham equations, DFT methods can predict molecular structures with high accuracy. mdpi.com

For isoindole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed to optimize molecular geometries. researchgate.netresearchgate.net These optimized structures are confirmed as true energy minima by ensuring there are no imaginary frequencies in the vibrational analysis. researchgate.net Comparisons between DFT-calculated geometries and experimental data from X-ray crystallography for related molecules, such as 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, show excellent agreement, with root-mean-squared deviations (RMSD) as low as 0.143 Å. researchgate.net This validates the use of DFT for accurately predicting the structural parameters of the isoindole core.

The analysis of the electronic structure provides information on charge distribution, bond characteristics, and molecular electrostatic potential (MESP), which highlights regions susceptible to electrophilic or nucleophilic attack. acs.org

Table 1: Comparison of Experimental and Calculated Structural Parameters for 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile researchgate.net (Data illustrates the accuracy of DFT methods for the isoindole scaffold)

ParameterBond/AngleCrystal Structure (X-ray)Calculated (B3LYP/6-311++G(d,p))
Bond Length (Å) C1-N11.3531.368
N1-C81.4111.419
C1-N21.1511.161
Bond Angle (°) C8-N1-C1108.9108.7
C1-N1-C14126.6125.3
N1-C1-N2175.7175.0

This interactive table showcases selected bond lengths and angles, demonstrating the strong correlation between experimental and DFT-calculated values for a related isoindole derivative.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive and "soft," whereas a large gap indicates greater stability and "hardness". researchgate.net For isoindole derivatives, FMO analysis helps in understanding their biological activity and reaction mechanisms. researchgate.net For instance, in 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, the HOMO and LUMO are predominantly localized on the nitrile and isoindole moieties, indicating these are the primary sites of reactivity. researchgate.net

The introduction of different substituent groups can tune the HOMO and LUMO energy levels, thereby altering the molecule's electronic properties and reactivity. psu.edu

Table 2: Frontier Molecular Orbital Energies for an Isoindole Derivative researchgate.net (Calculated for 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile using B3LYP/6-311++G(d,p))

Molecular OrbitalEnergy (eV)
HOMO-5.625
LUMO-1.550
HOMO-LUMO Gap (ΔE) 4.075

This interactive table presents the calculated HOMO, LUMO, and energy gap values, which are crucial for predicting chemical reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the entire pathway of a chemical reaction, from reactants to products. By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, a detailed reaction mechanism can be proposed. A transition state is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. irb.hr

For reactions involving isoindole derivatives, DFT calculations can elucidate mechanisms such as nucleophilic substitution or cycloaddition reactions. acs.orgmdpi.com For example, theoretical studies on the addition of chlorosulfonyl isocyanate to an isoindole-1,3-dione derivative helped to rationalize the formation of the observed product by modeling the transition states and intermediates involved. beilstein-journals.org Similarly, the mechanism for the dehydrogenation of amines catalyzed by iron complexes, which can be analogous to reactions involving the amine group of 2H-isoindol-1-amine, has been detailed using DFT, showing a stepwise transfer of hydride and protons. nih.gov These studies provide activation free energies (ΔG‡) that are crucial for understanding reaction kinetics. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. researchgate.net

For flexible molecules like derivatives of 2H-isoindole-1-amine, which may have rotatable bonds, conformational analysis is essential to identify the most stable spatial arrangements (conformers). researchgate.net MD simulations are particularly useful for studying how these molecules interact with biological targets, such as enzymes or receptors. researchgate.netispub.com In studies of potential drug candidates based on the isoindoline-1,3-dione scaffold, MD simulations have been used to assess the stability of the ligand-protein complex, providing insights into binding affinity and the specific interactions (like hydrogen bonds) that stabilize the complex. researchgate.netispub.com

Quantum Chemical Descriptors for Structure-Reactivity and Structure-Property Relationships

Beyond HOMO-LUMO energies, a wide range of quantum chemical descriptors can be calculated to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish mathematical correlations between a molecule's computed properties and its observed biological activity or physical properties.

Key descriptors derived from DFT calculations include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. researchgate.net

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. researchgate.net

Atomic Charges: Describe the electron distribution across the molecule.

These descriptors have been calculated for various heterocyclic systems to predict their reactivity and potential as pharmacological agents. researchgate.net For isoindole derivatives, QSAR studies have been employed to correlate structural features with their inhibitory effects on enzymes like histidinol (B1595749) dehydrogenase, aiding in the design of new antibacterial agents.

Chemical Reactivity and Transformation Pathways of 2h Isoindole 1 Amine

Oxidation Reactions of the Isoindole Core and Amine Substituent

The oxidation of 2H-isoindole-1-amine can occur at several sites due to its electron-rich nature. Both the heterocyclic isoindole ring and the exocyclic amino group are susceptible to oxidative transformations.

Isoindole Core Oxidation : The isoindole nucleus is readily oxidized. researchgate.netresearchgate.net Depending on the oxidant and reaction conditions, this can lead to a variety of products. Mild oxidation may result in the formation of colored polymeric materials, a common fate for simple pyrrolic compounds. researchgate.net Stronger oxidizing agents can lead to the cleavage of the heterocyclic ring. In related isoindoline (B1297411) systems, oxidation can yield isoindolin-1-one (B1195906) or phthalimide (B116566) derivatives. mdpi.com Metabolic studies on complex molecules containing an aminoisoindole core have demonstrated that nitrogen atoms within the broader heterocyclic system are susceptible to N-oxidation. nih.gov

Amine Substituent Oxidation : The primary amino group at the C1 position behaves like a typical aromatic amine and is a prime site for oxidation. The specific products would depend on the reagents used, with possibilities ranging from nitroso and nitro derivatives to coupling products. The amino group on a related 5-aminoisoindoline-1,3-dione can be functionalized or converted, indicating its capacity to undergo typical aromatic amine reactions. unipi.it

Table 1: Potential Oxidation Products of 2H-Isoindole-1-Amine This table is illustrative and based on the general reactivity of isoindoles and aromatic amines.

Oxidizing Agent Category Potential Product Type Target Site
Mild Oxidants (e.g., air) Polymeric materials Isoindole Core
Peroxy Acids (e.g., m-CPBA) N-Oxides Pyrrolic Nitrogen / Amino Group
Strong Oxidants (e.g., KMnO₄) Phthalic acid derivatives Ring Cleavage

Reduction Reactions Leading to Dihydroisoindole Derivatives

Reduction of the 2H-isoindole-1-amine system primarily targets the heterocyclic pyrrole (B145914) portion of the molecule, leading to the formation of the corresponding saturated isoindoline derivative.

The most common method for this transformation is catalytic hydrogenation. thieme-connect.de The use of standard catalysts such as platinum, palladium, or nickel effectively reduces the C=N and C=C bonds within the five-membered ring to yield 2,3-dihydro-1H-isoindol-1-amine (an amino-isoindoline). In contrast, if the isoindole ring possesses strong electron-withdrawing groups at the 1 and 3 positions, reduction may preferentially occur on the benzene (B151609) ring. thieme-connect.de For 2H-isoindole-1-amine, the electron-donating nature of the amino group favors the reduction of the heterocyclic ring.

Alternative reduction methods used for related phthalimide systems, such as using sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid like boron trifluoride etherate (Et₂O·BF₃), can also produce isoindolines. ucl.ac.uk

Table 2: Common Reduction Methods for the Isoindole Ring

Reagent/Catalyst Product
H₂ / Pd, Pt, or Ni 2,3-Dihydro-1H-isoindol-1-amine
NaBH₄ / BF₃·Et₂O 2,3-Dihydro-1H-isoindol-1-amine

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The fused benzene ring of 2H-isoindole-1-amine can undergo substitution reactions, but its reactivity towards electrophiles and nucleophiles is dramatically different.

Electrophilic Aromatic Substitution (EAS) : The benzene ring in 2H-isoindole-1-amine is highly activated towards electrophilic attack. This is due to the combined electron-donating effects of two nitrogen-containing groups: the fused pyrrole ring and the exocyclic primary amine. The general reactivity of five-membered aromatic heterocycles towards electrophiles is significantly higher than that of benzene. msu.edu The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. youtube.com Consequently, electrophiles are expected to substitute preferentially at the positions ortho and para to the amino group (C4 and C6), as well as other activated positions on the benzene ring. For instance, 1-phenylisoindole undergoes electrophilic substitution with a diazonium salt at the C3 position of the isoindole ring. researchgate.net

Nucleophilic Aromatic Substitution (NAS) : In contrast, nucleophilic aromatic substitution on the benzene ring of 2H-isoindole-1-amine is highly unfavorable. NAS reactions require the aromatic ring to be electron-poor, typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group. byjus.compressbooks.pubwikipedia.org The 2H-isoindole-1-amine system is inherently electron-rich due to its nitrogen substituents, which deactivates the ring towards attack by nucleophiles. Therefore, NAS would not be expected to occur unless the benzene ring is already substituted with multiple, powerful electron-withdrawing groups.

Ring-Opening and Ring-Contraction Reactions of Isoindole Derivatives

While ring-opening and ring-contraction reactions of the 2H-isoindole-1-amine core itself are not commonly reported, such transformations are known for related derivatives and in synthetic pathways leading to or starting from isoindoles.

Ring-Opening Reactions : The synthesis of certain substituted 2H-isoindoles can involve a ring-opening step of a precursor. For example, a cascade reaction to form 1,3-disubstituted N-aryl-2H-isoindoles proceeds through the ring-opening of a divinyl ether intermediate. nih.govresearchgate.net In other complex syntheses, the isoxazolone ring of a spiro-fused precursor opens during the formation of spiroisoindolinones. rsc.org Furthermore, the 7-azabenzonorbornene adducts, which are formed from the Diels-Alder reaction of isoindoles, can undergo subsequent cleavage or rearrangement, representing a type of ring-opening of a derived structure. academie-sciences.fr

Ring-Contraction Reactions : Ring-contraction reactions are primarily documented as methods for synthesizing the isoindole ring system from larger heterocyclic structures. For example, substituted 1H-isoindol-3-amine derivatives have been synthesized through the ring-contraction of 1H-2,4-benzodiazepine precursors. thieme-connect.declockss.org Similarly, certain isoquinolinones can undergo ring contraction to furnish isoindoles. thieme-connect.de In a metabolic study, a pyrimidine (B1678525) ring attached to an aminoisoindole core was observed to contract into an imidazole (B134444) ring, showcasing a ring transformation on a substituent. nih.gov

Reactions with Specific Reagents and Heteroatom-Containing Systems

2H-isoindole-1-amine's reactivity is also characterized by its interactions with specific types of reagents, most notably dienophiles and carbonyl compounds.

[4+2] Cycloaddition (Diels-Alder Reaction) : One of the most characteristic reactions of the 2H-isoindole system is its function as a diene in [4+2] cycloaddition reactions. academie-sciences.frwikipedia.org Despite existing mainly in the isoindoline form, 1-aminoisoindole readily reacts with dienophiles via its transient 2H-isoindole tautomer. dntb.gov.uaclockss.org This reaction provides a powerful method for constructing complex polycyclic molecules. It reacts with a variety of dienophiles, including maleimides and quinones. dntb.gov.uauniv.kiev.ua

Table 3: Diels-Alder Reactions of 1-Aminoisoindole

Dienophile Product Type Reference(s)
Maleimides (e.g., N-phenylmaleimide) 7-Azabenzonorbornene adducts dntb.gov.uauniv.kiev.uaclockss.org
1,4-Naphthoquinone Complex polycyclic adducts dntb.gov.uauniv.kiev.ua
  • Reactions with Aldehydes and Ketones : The exocyclic primary amine at the C1 position can react with aldehydes and ketones to form imines, also known as Schiff bases. pressbooks.publibretexts.orglibretexts.org This is a standard condensation reaction for primary amines and provides a route to functionalize the amino group, for instance, leading to the formation of benzylidenaminoisoindoles. researchmap.jpchemistrysteps.com
  • Applications in Advanced Organic Synthesis

    2H-Isoindole-1-Amine as a Building Block for Complex Heterocyclic Architectures

    The 2H-isoindole moiety is a valuable synthon for constructing elaborate heterocyclic structures due to its multiple reactive sites. The 1-amine functionality introduces a potent nucleophilic center, augmenting the inherent reactivity of the isoindole ring system. This combination allows for its participation in a variety of annulation and cycloaddition reactions.

    Research has demonstrated that the isoindole core can be employed in the synthesis of diverse and biologically relevant architectures. For example, isoindoles are known to participate as dienes in Diels-Alder reactions, leading to the formation of complex polycyclic molecules. The strategic placement of the amine group at the C1 position can direct the regioselectivity of these cycloadditions, providing access to specific isomers of fused N-heterocycles.

    Furthermore, multicomponent reactions involving isoindole precursors have been developed to generate libraries of complex molecules in a single step. One such strategy involves the FeCl₃ and PdCl₂ co-catalyzed three-component reaction of 2-alkynylbenzaldehyde, an aniline, and a phosphite (B83602) to generate diverse 2H-isoindol-1-ylphosphonates. nih.gov This approach highlights the modularity and efficiency of using isoindole-forming reactions to access complex products. These methods are foundational for building libraries of compounds for further study. nih.govacs.org The isoindole skeleton is also found within natural products, and synthetic strategies often leverage its reactivity to construct these complex targets. beilstein-journals.org

    A notable application is the synthesis of polycyclic pyrrolidine (B122466) scaffolds through a palladium-catalyzed intermolecular Heck-type dearomative [4+2] annulation of 2H-isoindole derivatives with internal alkynes. researchgate.net This transformation underscores the utility of the 2H-isoindole system in converting simple starting materials into high-value, complex heterocyclic products. researchgate.net

    Table 1: Examples of Heterocyclic Architectures from Isoindole Precursors

    Precursor Type Reaction Type Resulting Architecture Reference
    2-Alkynylbenzaldehyde, Aniline, Phosphite Three-Component Reaction 2H-Isoindol-1-ylphosphonates nih.gov
    N-aryl-2H-isoindoles Cascade Reaction Nitrogen-containing Polycycles researchgate.netnih.gov
    1H-Indole N-tethered o-alkynylphenyl nitrone Rh(I)-catalyzed Cyclization Indoline-fused Polycyclic Tropane rsc.org

    Utilization as a Ligand in Organometallic Chemistry and Catalysis

    Nitrogen-containing heterocycles are a cornerstone of ligand design in organometallic chemistry and catalysis. unl.pt The 2H-Isoindol-1-amine structure possesses multiple potential coordination sites: the endocyclic pyrrolic nitrogen and the exocyclic primary amine. This dual functionality allows it to act as a bidentate or monodentate ligand, depending on the metal center and reaction conditions.

    The development of catalysts for C-H functionalization and other transformations often relies on ligands that can tune the reactivity and selectivity of the metal center. nih.govchemrxiv.org While specific studies focusing solely on this compound as a ligand are emerging, the broader class of N-heterocyclic ligands is well-established. For instance, N-heterocyclic carbenes and pyridine-based ligands are ubiquitous in catalysis. unl.pt The isoindole amine can be envisioned to coordinate to transition metals like palladium, rhodium, or silver, potentially influencing the outcome of cross-coupling, amination, or cyclization reactions. rsc.orgnih.gov

    The electronic properties of the 2H-isoindole ring, combined with the steric environment created by substituents, could be systematically modified to create a tunable ligand platform. This would allow for the fine-tuning of catalytic activity and selectivity, a key goal in the development of new synthetic methods. nih.gov

    Precursors for Polycyclic Aromatic Compounds and Fused Heterocycles

    The 2H-isoindole core serves as an excellent platform for the synthesis of extended π-systems, including polycyclic aromatic compounds (PACs) and fused heterocycles. These materials are of great interest in materials science for their unique electronic and photophysical properties.

    A powerful strategy involves the synthesis of 1,3-disubstituted N-aryl-2H-isoindoles via a cascade reaction, which can then be derivatized into higher-order nitrogen-containing polycycles like benzo[a]ullazines. researchgate.netnih.gov This method starts from readily available materials and proceeds through a ring-opening and subsequent intramolecular ring-closing sequence. researchgate.netnih.gov The resulting 2H-isoindoles are stable, isolable intermediates that can be subjected to further transformations to build the final polycyclic architecture. researchgate.net

    Another approach utilizes the annulation of 2H-isoindole derivatives. For instance, a palladium-catalyzed double annulation reaction of 1-(2,6-dibromophenyl)-1H-pyrroles with arynes has been developed to synthesize π-extended dibenzo[d,k]ullazines. researchgate.net This demonstrates how the isoindole motif can be strategically incorporated and expanded to create large, complex aromatic systems. The pyrolysis of certain amino acids can also lead to the formation of polycyclic aromatic compounds, with isoindole dione (B5365651) being identified as an intermediate product. researchgate.net

    Table 2: Synthesis of Polycyclic Compounds from Isoindole Derivatives

    Isoindole Derivative Reaction Type Product Class Reference
    1,3-Disubstituted N-aryl-2H-isoindoles Derivatization Benzo[a]ullazines researchgate.netnih.gov
    2H-isoindole derivatives Heck-type dearomative [4+2] annulation Polycyclic pyrrolidine scaffolds researchgate.net

    Strategies for Modular Functionalization and Diversity-Oriented Synthesis

    Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules from common building blocks. The 2H-isoindole scaffold is well-suited for DOS strategies due to its potential for modular functionalization at multiple positions.

    Three-component reactions are particularly powerful tools in DOS. A notable example is the generation of diverse 2H-isoindol-1-ylphosphonates from 2-alkynylbenzaldehydes, anilines, and phosphites. nih.govacs.org By simply changing the substituents on the starting materials, a focused library of isoindole derivatives can be rapidly constructed. nih.gov This parallel synthesis approach is highly efficient for exploring the chemical space around the isoindole core. nih.govacs.org

    Furthermore, cascade reactions that form the isoindole ring itself offer another layer of diversification. A method to synthesize 1,3-disubstituted N-aryl-2H-isoindoles from divinyl ethers and various anilines allows for the introduction of diversity at the N2, C1, and C3 positions in a single synthetic sequence. researchgate.netnih.gov These strategies, which merge bond-forming events into a single operation, are central to modern synthetic efficiency and enable the creation of novel molecular scaffolds for various applications. rsc.org

    Explorations in Chemical Biology and Medicinal Chemistry from a Chemical Perspective

    Design Principles for Pharmacophores Based on Isoindole Amine Scaffolds

    The design of pharmacophores based on isoindole amine scaffolds leverages the structural features of the isoindole nucleus to achieve specific biological activities. A key principle involves the strategic placement of functional groups on the isoindole core to interact with specific residues within the binding sites of biological targets. For instance, in the design of cholinesterase inhibitors, the isoindoline-1,3-dione fragment is often utilized to interact with the peripheral anionic site (PAS) of the enzyme. nih.gov This interaction is a critical component of dual binding site inhibitors, which simultaneously target the catalytic active site (CAS) and the PAS of acetylcholinesterase (AChE). researchgate.net

    The versatility of the isoindole scaffold allows for the incorporation of various substituents to modulate pharmacokinetic and pharmacodynamic properties. For example, the introduction of N-benzylamine moieties connected to the phthalimide (B116566) ring by an alkyl linker has been explored for AChE inhibition. nih.gov The length of this linker and the substituents on the benzyl (B1604629) ring are crucial design elements that influence the inhibitory potency. nih.gov Furthermore, the acidic nature of the proton at the 2-position of the imide nitrogen in phthalimide facilitates condensation with other pharmacophores, such as arylpiperazines, enabling the creation of hybrid molecules with enhanced biological activity. nih.gov

    Pharmacophore modeling and 3D-QSAR studies on related indole (B1671886) and isatin (B1672199) derivatives have identified key features for activity, such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com These models provide a rational basis for the design of new isoindole amine derivatives with improved potency and selectivity. The general design strategy often involves combining the isoindole core with other known pharmacophoric elements to create hybrid molecules with dual or synergistic activities. nih.gov

    Molecular Docking Studies and Computational Analysis of Binding Interactions

    Molecular docking studies have been instrumental in elucidating the binding modes of isoindole amine derivatives with their biological targets and in guiding the design of new compounds. researchgate.netwalisongo.ac.id These computational analyses provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand binding and affinity. researchgate.net

    For instance, in the context of cholinesterase inhibition, molecular docking has been used to visualize the binding of isoindoline-1,3-dione derivatives within the active site gorge of AChE. nih.gov These studies have shown that the isoindole-1,3-dione fragment can penetrate deep into the gorge, interacting with key residues in the PAS, such as Tyr70. nih.gov The orientation of the molecule within the active site is influenced by factors like the length of the alkyl linker connecting the isoindole moiety to other parts of the molecule. nih.gov

    Similarly, molecular docking of isoindoline (B1297411) hybrids as COX-2 inhibitors has been performed to understand their binding interactions. nih.gov These studies help in rationalizing the observed inhibitory activities and selectivity. For anticonvulsant agents, docking studies of N-arylisoindoline derivatives have revealed interactions with residues in the inner pore of sodium channels, primarily through hydrogen bonds and hydrophobic interactions. researchgate.net

    The binding energy, calculated from docking simulations, is a critical parameter used to predict the binding affinity of a ligand for its target. nih.gov Lower binding energies generally indicate a more stable and favorable interaction. walisongo.ac.id These computational predictions, when correlated with experimental data, provide a powerful tool for structure-activity relationship (SAR) studies and lead optimization.

    Investigations into Molecular Mechanisms of Enzyme Modulation (e.g., COX inhibition, cholinesterase inhibition)

    The isoindole amine scaffold has been incorporated into molecules designed to modulate the activity of various enzymes, with significant research focused on cyclooxygenase (COX) and cholinesterases.

    COX Inhibition: Isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of COX enzymes. ijlpr.com The anti-inflammatory activity of these compounds is attributed to their ability to block the cyclooxygenase pathway. ijlpr.com Molecular docking studies suggest that the binding of these derivatives to COX-1 and COX-2 can be influenced by different structural features; for example, the amino group may be more critical for binding to COX-1, while an aryl group might be more effective for COX-2 binding. ijlpr.comresearchgate.net Some isoindoline hybrids have been designed as moderate to potent COX-2 inhibitors, exhibiting significant anti-inflammatory and analgesic activities. nih.gov The design of these inhibitors often draws analogies from existing nonsteroidal anti-inflammatory drugs (NSAIDs) like Indoprofen. researchgate.net

    Cholinesterase Inhibition: Derivatives of isoindoline-1,3-dione have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov The mechanism of inhibition often involves a dual binding site approach, where the isoindoline-1,3-dione moiety interacts with the peripheral anionic site (PAS) of AChE, while another part of the molecule, such as an N-benzylamine group, binds to the catalytic active site (CAS). nih.govresearchgate.net This dual inhibition can be more effective in managing the symptoms of Alzheimer's disease. nih.gov Kinetic studies have revealed that some of these compounds act as non-competitive inhibitors of AChE. nih.gov The inhibitory potency is influenced by the length of the alkyl linker between the pharmacophoric groups and the nature of the substituents. nih.gov

    Table 1: Selected Isoindole Amine Derivatives and their Enzyme Inhibitory Activities

    Compound TypeTarget EnzymeKey Findings
    Isoindoline-1,3-dione derivativesCOX-1/COX-2Exhibited good inhibitory activity against COX enzymes. ijlpr.comresearchgate.net
    Isoindoline hybrids with oxime, hydrazone, etc.COX-2Moderate COX-2 inhibitors with IC50 values close to celecoxib. nih.gov
    Aminoacetylenic isoindoline-1,3-dionesCOX-1/COX-2Showed inhibition of both COX-1 and COX-2. researchgate.net
    Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybridsAcetylcholinesterase (AChE)Demonstrated moderate to good AChE inhibitory effect. researchgate.net
    N-benzylpiperidinylamine derivatives of isoindoline-1,3-dioneAChE and BuChEActive against both AChE and BuChE. nih.gov
    Donepezil-based isoindoline-1,3-dione derivativesAcetylcholinesterase (AChE)Potent and selective human AChE inhibitors. nih.gov

    Development of Isoindole Amine Derivatives as Ligands for Specific Biological Targets

    The structural diversity of isoindole amine derivatives has enabled their development as ligands for a variety of specific biological targets beyond enzymes. For instance, novel phenyl- and pyridyl-substituted isoindolines have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. nih.gov Some of these compounds showed selective effects at micromolar concentrations on the HepG2 cell line. nih.gov

    Furthermore, certain pyridyl-substituted isoindoline derivatives have been identified as highly potent DNA intercalators, indicating that DNA can be a specific biological target for this class of compounds. nih.gov The ability to bind to DNA suggests potential applications as anticancer agents. nih.gov The design of these molecules often involves creating structural analogues of known anticancer agents, such as Ledacrine. nih.gov

    The development of isoindole amine derivatives as targeted ligands is also guided by their potential to interact with specific receptors. The indole scaffold, a close relative of isoindole, has been extensively used to design ligands for various pharmacological targets, including G-protein coupled receptors and ion channels. nih.gov This provides a strong rationale for exploring the potential of isoindole amines to bind to a wide range of biological targets.

    Derivatization Strategies for Biological Probes and Assays

    A significant application of isoindole chemistry in chemical biology is the derivatization of primary amines to create fluorescent probes for use in biological assays. The reaction of primary amines with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 2-mercaptoethanol, leads to the formation of a highly fluorescent isoindole derivative. nih.gov This reaction is rapid, sensitive, and forms the basis of many analytical methods for the quantification of primary amines in biological fluids like plasma and urine. nih.govresearchgate.net

    The stability of the resulting fluorescent isoindole is a critical factor for its practical use. Studies have shown that the stability can be influenced by the structure of the primary amine and the thiol used in the reaction. nih.gov For instance, increasing the bulk and degree of substitution at the C-10 position of the isoindole can enhance its stability. nih.gov The choice of thiol can also impact the stability and fluorescence quantum yield of the probe. nih.gov

    Electron-withdrawing substituents on the dialdehyde (B1249045) component have been shown to afford more stable isoindole products. nih.gov This strategy allows for the one-step synthesis of stable fluorescent isoindoles with good yields and purity. nih.govrsc.org The development of such stable fluorescent probes is crucial for their application in high-throughput screening and other biological assays where long-term signal stability is required. The reaction has been successfully applied for the fluorimetric assay of various drugs containing a primary amine moiety. researchgate.net

    Applications in Materials Science

    Development of Organic Dyes and Pigments Leveraging Chromophoric Properties

    The isoindole skeleton is a potent chromophore, forming the basis for a variety of synthetic dyes and pigments. researchgate.netrsc.org This is due to its 10π-electron aromatic system, which can be readily modified to tune the absorption and emission of light across the visible spectrum. nih.gov The primary amine group of 2H-Isoindol-1-Amine serves as a critical reactive handle for synthesizing a diverse array of chromophoric structures.

    Research has shown that the condensation of primary amines with precursors like o-diacylbenzenes can lead to intensely colored isoindole-based pigments. nih.gov The amine group facilitates the formation of the core heterocyclic structure, which can be further functionalized to enhance properties like lightfastness, thermal stability, and solubility in different media. For instance, the highly stable and widely used Pigment Yellow 139 belongs to the class of 1,3-disubstituted isoindoline (B1297411) dyes, which are structurally related to isoindoles. nih.gov

    Furthermore, the isoindole core is a key component in several classes of high-performance fluorophores. rsc.org By incorporating the isoindole structure into larger conjugated systems, such as in Boron-dipyrromethene (BODIPY) dyes, researchers have developed materials with strong absorption and bright fluorescence in the red to near-infrared (NIR) region. acs.org The amine functionality in this compound can act as a potent auxochrome, an electron-donating group that can modulate the electronic transitions within the chromophore, often leading to a bathochromic (red) shift in absorption and emission wavelengths. This tunability is crucial for applications in bioimaging, sensors, and organic light-emitting diodes (OLEDs). The synthesis of stabilized fluorescent isoindoles has been achieved through a three-component assembly involving an aromatic dialdehyde (B1249045), a thiol, and an amine, highlighting the role of the amine in the formation of the fluorescent core. nih.govescholarship.orgrsc.org

    Table 1: Spectroscopic Properties of Selected Isoindole-Based Fluorophores

    Compound ClassTypical Absorption Max (λabs, nm)Typical Emission Max (λem, nm)Quantum Yield (ΦF)Key Structural Feature
    Substituted Isoindoles300 - 450400 - 550VariableCore isoindole ring with various substituents
    Isoindole BODIPY Dyes650 - 750680 - 805Up to 0.84Isoindole fused to a BODIPY core
    Phthalocyanines600 - 700 (Q-band)670 - 750VariableCyclic tetramer of isoindole units

    Incorporation into Functional Materials with Tunable Electronic and Optical Properties

    The delocalized π-electron system of the isoindole ring is responsible for its interesting electronic and optical properties, making it a target for incorporation into functional organic materials. researchgate.netacgpubs.org These properties can be systematically tuned by chemical modification, a process in which this compound can serve as a versatile starting material. The introduction of substituents onto the isoindole ring plays a critical role in modulating its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org

    The primary amine group in this compound is a strong electron-donating group. pharmaguideline.com Its presence is expected to raise the HOMO energy level of the isoindole system, which can, in turn, affect the material's ionization potential, oxidation potential, and charge-transport characteristics. This makes the compound a promising building block for hole-transporting materials used in organic electronics, such as OLEDs and organic photovoltaics (OPVs). google.com

    Moreover, the reactivity of the amine allows for the straightforward attachment of various electron-withdrawing or electron-donating moieties. This creates donor-acceptor (D-A) structures, which are fundamental to designing materials with specific optical properties, including those for nonlinear optics (NLO). acgpubs.orgresearchgate.net NLO materials are essential for applications in telecommunications and optical information processing. acgpubs.org The inherent reactivity of the isoindole ring itself, which can undergo reactions like Diels-Alder cycloadditions, further expands the possibilities for creating complex, three-dimensional architectures with unique electronic coupling pathways. researchgate.net Studies on N-substituted isoindole-1,3-dione derivatives have demonstrated that the optical band gap and refractive index can be controlled through synthetic modifications. acgpubs.orgresearchgate.net

    Table 2: Influence of Substituents on Isoindole Properties

    Substituent Type on Isoindole RingExample GroupEffect on HOMO/LUMO LevelsImpact on PropertiesPotential Application
    Electron-DonatingAmine (-NH2), Alkoxy (-OR)Raises HOMO, smaller effect on LUMOLower oxidation potential, red-shifted absorptionHole-transport materials, NIR dyes
    Electron-WithdrawingCyano (-CN), Nitro (-NO2)Lowers both HOMO and LUMOHigher electron affinity, improved stabilityElectron-transport materials, stable fluorophores
    Extended π-ConjugationAryl, VinylDecreases HOMO-LUMO gapBathochromic shifts in spectra, enhanced conductivityOrganic semiconductors, conductive polymers

    Potential in Polymeric Material Design (e.g., as monomers or crosslinkers)

    The bifunctional nature of this compound, possessing both a reactive primary amine and a polymerizable heterocyclic ring, positions it as a candidate for advanced polymer design. Aromatic amines are an important class of monomers used in the synthesis of high-performance polymers such as polyamides and polyimides, known for their thermal stability and mechanical strength. google.com

    As a monomer, this compound could be polymerized through reactions involving its primary amine group. acs.org For example, it could undergo step-growth polymerization with diacyl chlorides, dianhydrides, or diepoxides to form polymers incorporating the isoindole unit directly into the backbone. The resulting polymers would be expected to exhibit the electronic and optical properties of the isoindole core, potentially leading to materials that are electroactive, photoresponsive, or fluorescent. google.com Polymers derived from isoindoles are known to have superior properties compared to other conductive polymers, including good stability. google.com

    Alternatively, this compound can function as a crosslinking agent. google.com Primary amines are highly reactive toward functional groups like epoxides, isocyanates, and activated esters. thermofisher.comcreative-proteomics.com By incorporating this molecule into a polymer formulation, it can form covalent bonds between polymer chains, creating a crosslinked network. This process enhances the material's mechanical properties, thermal resistance, and chemical durability. The density of crosslinking can be controlled to fine-tune the final properties of the material, a critical parameter in applications ranging from dental adhesives to industrial coatings. nih.gov The use of amine-containing monomers is a known strategy to create polymers with accessible functional groups for further modification or to influence properties like surface charge and adhesion. nih.gov

    Future Research Directions and Unexplored Avenues

    Development of Novel Stereoselective Synthetic Pathways for Isoindole Amines

    The synthesis of chiral isoindole amines with high stereoselectivity is a significant and ongoing challenge in organic chemistry. The development of novel catalytic systems is at the forefront of this research, aiming to provide efficient and enantioselective access to these valuable building blocks.

    Recent advancements have focused on transition-metal-catalyzed asymmetric reactions. For instance, researchers have explored the use of rhodium catalysts for the asymmetric hydroamination of appropriate precursors. Another promising approach involves the catalytic asymmetric reduction of isoindolones. The development of chiral ligands that can effectively control the stereochemical outcome of these reactions is a key area of investigation.

    Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of isoindole derivatives. Chiral phosphoric acids and bifunctional amine-thiourea catalysts have shown potential in promoting asymmetric additions to imine intermediates, leading to the formation of chiral isoindole amines. The exploration of new organocatalytic modes of activation is expected to yield even more efficient and selective synthetic methods.

    Catalyst TypeReactionKey Features
    Rhodium-based catalystsAsymmetric hydroaminationHigh atom economy, potential for direct C-N bond formation.
    Chiral Phosphoric AcidsAsymmetric addition to iminesMetal-free catalysis, mild reaction conditions.
    Bifunctional Amine-ThioureaAsymmetric Mannich-type reactionsHigh enantioselectivity through dual activation.

    Exploration of Bio-orthogonal Reactions for Isoindole Amine Derivatization

    Bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, presents a fertile ground for the application of isoindole amines. The unique reactivity of the isoindole scaffold can be harnessed to develop novel bio-orthogonal ligation strategies for labeling and tracking biomolecules.

    One potential avenue involves the inverse-electron-demand Diels-Alder reaction between a strained alkene or alkyne incorporated into a biomolecule and a suitably functionalized isoindole amine. The inherent fluorescence of many isoindole derivatives could also be exploited for "turn-on" fluorescence probes, where the reaction with a specific biological target triggers a significant increase in fluorescence intensity.

    The development of isoindole amine derivatives with tailored reactivity and stability for biological environments is a crucial aspect of this research. This includes optimizing the electronic properties of the isoindole ring to fine-tune its reactivity towards specific bio-orthogonal partners.

    Advanced In Situ Spectroscopic Studies of Reactive Intermediates

    The transient nature of many reactive intermediates in isoindole amine synthesis and reactions necessitates the use of advanced in situ spectroscopic techniques for their characterization. Understanding the structure and reactivity of these fleeting species is critical for optimizing reaction conditions and developing new synthetic methodologies.

    Techniques such as rapid-injection NMR spectroscopy and stopped-flow UV-Vis spectroscopy can provide real-time information on the formation and decay of intermediates. For instance, the highly reactive isoindolenine tautomers, which are often implicated in the reactions of isoindole amines, could be directly observed and characterized using these methods.

    Furthermore, computational studies, in conjunction with experimental spectroscopic data, can offer deeper insights into the reaction mechanisms. Density Functional Theory (DFT) calculations can be used to predict the energies and structures of various intermediates and transition states, guiding the design of new experiments.

    Integration of Isoindole Amine Synthesis with Flow Chemistry and Automated Platforms

    The translation of novel synthetic methods for isoindole amines from the laboratory to larger-scale production can be greatly facilitated by the adoption of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processes, including improved safety, higher reproducibility, and the ability to rapidly screen and optimize reaction conditions.

    In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly beneficial for reactions involving unstable intermediates or highly exothermic processes, which are often encountered in the synthesis of heterocyclic compounds like isoindole amines.

    Automated platforms, which combine robotic liquid handling with online analytics, can accelerate the discovery of new reactions and the optimization of existing ones. By systematically varying reaction parameters and analyzing the outcomes in a high-throughput manner, researchers can quickly identify the optimal conditions for the synthesis of a desired isoindole amine derivative.

    Investigation of Unconventional Reactivity Profiles and Novel Applications

    Beyond their established roles in medicinal chemistry and materials science, there is a growing interest in exploring the unconventional reactivity of isoindole amines to unlock novel applications. This includes investigating their potential as catalysts, ligands for transition metals, or components of advanced functional materials.

    The ability of the isoindole amine scaffold to engage in unique pericyclic reactions or act as a precursor to other complex heterocyclic systems is an area of active exploration. For example, the controlled oxidation or rearrangement of isoindole amines could provide access to novel molecular architectures with interesting photophysical or electronic properties.

    Q & A

    Q. What are the recommended synthetic routes for 2H-Isoindol-1-Amine, and how do reaction conditions influence yield and purity?

    Methodological Answer: Synthesis of this compound derivatives typically involves cyclization reactions or reductive amination of isoindole precursors. For example, Klein et al. (1996) demonstrated that alkylation of isoindole intermediates using tert-butyloxycarbonyl (Boc) protection strategies improves regioselectivity . Reaction temperature and solvent polarity critically affect yield: polar aprotic solvents (e.g., DMF) at 60–80°C optimize cyclization, while excess reducing agents (e.g., NaBH4) can lead to over-reduction. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is standard, but HPLC-MS is recommended to confirm purity (>95%) .

    Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

    Methodological Answer: Stability studies should employ accelerated degradation protocols:

    • pH stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) over 24–72 hours.
    • Thermal stability : Use thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds.
    • Light sensitivity : Expose samples to UV light (254 nm) and track photodegradation using HPLC with diode-array detection .

    Q. What spectroscopic techniques are most effective for confirming the structure of this compound derivatives?

    Methodological Answer: A multi-technique approach is essential:

    • NMR : 1H^1H-NMR (δ 6.8–7.2 ppm for aromatic protons) and 13C^{13}C-NMR (δ 120–140 ppm for isoindole carbons) confirm backbone structure.
    • HRMS : High-resolution mass spectrometry (ESI+) validates molecular weight (e.g., C9_9H10_{10}N2_2: m/z 146.0840) .
    • IR : Stretching frequencies at 3300–3400 cm1^{-1} (N-H) and 1600–1650 cm1^{-1} (C=N) indicate amine functionality .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives across literature sources?

    Methodological Answer: Contradictions often arise from solvent effects, impurities, or tautomerism. To address this:

    • Replicate experiments using standardized conditions (e.g., deuterated DMSO for NMR consistency).
    • Perform computational modeling (DFT calculations) to predict tautomeric equilibria and compare with experimental spectra.
    • Cross-validate findings with independent techniques (e.g., X-ray crystallography for solid-state structure confirmation) .

    Q. What strategies are effective for designing bioactivity studies of this compound derivatives, given limited solubility in aqueous media?

    Methodological Answer:

    • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation.
    • In vitro assays : Pre-dissolve compounds in DMSO and dilute in cell culture media (final DMSO ≤0.1%). Include vehicle controls to isolate solvent effects.
    • Docking studies : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase inhibitors) before wet-lab validation .

    Q. How can researchers optimize the scalability of this compound synthesis while minimizing hazardous byproducts?

    Methodological Answer:

    • Green chemistry principles : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.
    • Catalysis : Use Pd/C or Ni catalysts for selective hydrogenation to reduce waste.
    • Process monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progression and terminate at optimal conversion .

    Q. What computational tools are suitable for predicting the reactivity and regioselectivity of this compound in electrophilic substitution reactions?

    Methodological Answer:

    • DFT calculations : Gaussian or ORCA software can model electron density maps to identify nucleophilic sites (e.g., C3 vs. C5 positions).
    • Molecular dynamics : Simulate solvent effects on transition states to predict kinetic vs. thermodynamic control.
    • Machine learning : Train models on existing reaction databases (Reaxys, SciFinder) to recommend optimal reagents for desired regioselectivity .

    Data Contradiction Analysis

    Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

    Methodological Answer:

    • Meta-analysis : Systematically compare assay conditions (cell lines, incubation times, compound concentrations) across studies.
    • Dose-response validation : Re-evaluate key analogs using standardized protocols (e.g., IC50_{50} measurements in triplicate).
    • Off-target screening : Use proteome profiling (e.g., KINOMEscan) to identify unintended interactions that may explain variability .

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